Methyl 3-methoxy-2-pentenoate Methyl 3-methoxy-2-pentenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16493114
InChI: InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5-
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

Methyl 3-methoxy-2-pentenoate

CAS No.:

Cat. No.: VC16493114

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methoxy-2-pentenoate -

Specification

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name methyl (Z)-3-methoxypent-2-enoate
Standard InChI InChI=1S/C7H12O3/c1-4-6(9-2)5-7(8)10-3/h5H,4H2,1-3H3/b6-5-
Standard InChI Key IRRQVKLYAFXAKM-WAYWQWQTSA-N
Isomeric SMILES CC/C(=C/C(=O)OC)/OC
Canonical SMILES CCC(=CC(=O)OC)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

Methyl 3-methoxy-2-pentenoate belongs to the class of α,β-unsaturated esters, featuring a conjugated double bond between the second and third carbon atoms. The methoxy (-OCH₃) group at the third carbon and the methyl ester (-COOCH₃) at the terminal end create a planar geometry that facilitates resonance stabilization . The trans configuration of the double bond is inferred from analogous compounds such as methyl trans-2-pentenoate, which adopts a similar spatial arrangement to minimize steric strain .

Key Structural Attributes:

  • IUPAC Name: Methyl (3E)-3-methoxypent-2-enoate

  • Molecular Formula: C₇H₁₂O₃

  • Molecular Weight: 144.168 g/mol

  • SMILES Notation: COC(=O)C=C(C)OC

Physicochemical Properties

Physical Constants

The compound’s physical properties are critical for its handling and application in laboratory and industrial settings:

PropertyValueSource
Density (20°C)0.978 g/cm³
Boiling Point188.6°C at 760 mmHg
Flash Point69.3°C
Vapor Pressure (25°C)0.595 mmHg
Refractive Index (n₂₀/D)1.427
LogP (Octanol-Water)1.10

The relatively low vapor pressure suggests limited volatility at ambient temperatures, while the moderate LogP value indicates balanced lipophilicity, favorable for solubility in organic solvents .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for Methyl 3-methoxy-2-pentenoate are scarce in the literature, its synthesis can be inferred from methods used for structurally similar compounds. For example, methyl 3-methoxy-2-butenoate (CAS 35217-21-1) is synthesized via acid-catalyzed esterification of 3-methoxy-2-butenoic acid with methanol . A parallel approach for Methyl 3-methoxy-2-pentenoate would involve:

  • Step 1: Preparation of 3-methoxy-2-pentenoic acid through aldol condensation of propionaldehyde with methoxyacetic acid.

  • Step 2: Esterification with methanol under acidic conditions (e.g., H₂SO₄ or HCl) .

Alternative methods may include Claisen condensation or metal-catalyzed cross-coupling reactions, though these remain speculative without direct experimental validation .

Industrial Production

The compound falls under HS Code 2918990090, classified as "other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides, and peroxyacids" . Commercial batches typically achieve purities >95%, as seen in related esters like methyl trans-2-pentenoate .

Applications and Utility

Organic Synthesis

Methyl 3-methoxy-2-pentenoate serves as a building block in the synthesis of complex molecules. Its α,β-unsaturated ester moiety participates in:

  • Michael Additions: Nucleophilic attack at the β-carbon enables the formation of carbon-carbon bonds.

  • Diels-Alder Reactions: As a dienophile, it facilitates the construction of six-membered cyclic structures .

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